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molecular formula C14H16O4 B8607333 3-(3,4-Dimethoxybenzylidene)-2,4-pentanedione CAS No. 86213-22-1

3-(3,4-Dimethoxybenzylidene)-2,4-pentanedione

Cat. No. B8607333
M. Wt: 248.27 g/mol
InChI Key: YTCOSZAOXSXWEG-UHFFFAOYSA-N
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Patent
US08617528B2

Procedure details

3-(3,4-dimethoxybenzylidene)-2,4-pentanedione (hereinafter “Compound 2”) was prepared by the condensation of 3,4-dimethoxy benzaldehyde with acetyl acetone in the presence of piperidine and cyclohexane as the reaction medium at reflux temperature under continuous azeotropic water removal. The reaction takes about eight hours to complete. The reaction product was purified by crystallization with methanol. The typical yield of Compound 2 is about 67% with a purity, as determined by GC, of about 99.5%. Compound 2 is an off-white free-flowing powder having a melting point of 104-108° C. with a λmax at 335 nm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.[C:13]([CH2:16][C:17](=[O:19])[CH3:18])(=[O:15])[CH3:14].N1CCCCC1>C1CCCCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=[C:16]([C:17](=[O:19])[CH3:18])[C:13](=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature under continuous azeotropic water
CUSTOM
Type
CUSTOM
Details
removal
CUSTOM
Type
CUSTOM
Details
The reaction product was purified by crystallization with methanol

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
COC=1C=C(C=C(C(C)=O)C(C)=O)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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